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The Bilateral Sagittal Split Osteotomy (BSSO) is a cornerstone of orthognathic surgery, widely
employed to correct mandibular deformities. Since its inception, numerous modifications to the
original technique have been developed to enhance clinical outcomes, minimize complications,
and improve patient recovery. This guide provides a detailed comparison of traditional and
modified BSSO techniques, supported by experimental data, for researchers, scientists, and
drug development professionals.

Overview of BSSO Techniques

The traditional BSSO, first described by Obwegeser and later modified by Dal Pont and
Hunsuck, involves a sagittal split of the mandibular ramus to allow for repositioning of the tooth-
bearing distal segment.[1][2] Over the years, modifications have primarily aimed to reduce the
incidence of unfavorable fractures ("bad splits"), minimize injury to the inferior alveolar nerve
(IAN), and improve the stability of the result.[3]

Key modifications include the short lingual split, the low medial cut (Posnick modification), and
techniques incorporating an inferior border osteotomy. These variations alter the lines of the
osteotomy to achieve a more predictable split and reduce trauma to surrounding tissues.[4][5]

[6]

Comparative Clinical Outcomes

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1252915?utm_src=pdf-interest
https://www.benchchem.com/product/b1252915?utm_src=pdf-body
https://www.benchchem.com/product/b1252915?utm_src=pdf-body
https://www.benchchem.com/product/b1252915?utm_src=pdf-body
https://www.benchchem.com/product/b1252915?utm_src=pdf-body
https://www.jomos.org/articles/mbcb/full_html/2022/04/mbcb220020/mbcb220020.html
https://opendentistryjournal.com/contents/volumes/V16/e187421062204181/e187421062204181.epub
https://pmc.ncbi.nlm.nih.gov/articles/PMC4292253/
https://portalrcs.hcitajuba.org.br/index.php/rcsfmit_zero/article/download/1585/961/13651
https://stomatology-mfsjournal.com/wp-content/uploads/2025/08/Assessment-of-Neurosensory-Disturbances-After-BSSO-Mandibular-Setback-Low-Medial-Cut-vs.-High-Medial-Cut-Randomized-Controlled-Trial-%E2%80%94-%D0%BA%D0%BE%D0%BF%D0%B8%D1%8F-%E2%80%94-%D0%BA%D0%BE%D0%BF%D0%B8%D1%8F-1.pdf
https://pubmed.ncbi.nlm.nih.gov/39454872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

The selection of a specific BSSO technique is often guided by the surgeon's preference and
the specific anatomical considerations of the patient. The following tables summarize the key
clinical outcomes based on comparative studies.

Table 1: Neurosensory Disturbance (NSD) and Recovery
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BSSO Technique

Incidence of
Immediate
Postoperative NSD

Long-term
NSD/Recovery

Study Details

Traditional (High
Medial Cut)

All patients in one
study exhibited some
degree of NSD
immediately

postoperatively.[5]

35% of patients
reported complete
recovery of NSD at 6-

month follow-up.[5]

A study comparing
high and low medial
cuts in 20 patients
with skeletal Class Il

deformity.[5]

Modified (Short
BSSO)

Not explicitly stated,
but inferred to be

present.

All patients had full
sensory recovery
within 2 months in one
study.[7] A separate
study noted a faster
tactile sensitivity
recovery compared to
the traditional

technique.[4]

A study with 60
patients divided into
traditional and short
BSSO groups, with
sensitivity assessed
using Semmes-
Weinstein

monofilaments.[7]

Modified (Low Medial
Cut - Posnick)

All but four patients in
the Posnick group
exhibited some
degree of NSD
immediately

postoperatively.[5]

74% of patients
reported complete
recovery of NSD at 6-

month follow-up.[5]

A study comparing
high and low medial
cuts in 20 patients
with skeletal Class Il

deformity.[5]

Modified (with Lower

Border Osteotomy)

Not explicitly stated.

The mean numbness
level one year after
surgery was
statistically
significantly lower
than that of the

conventional group.[6]

A study of 32 patients
(64 sides) comparing
standard BSSO with a
modification including
a lower border

osteotomy.[6]
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Modified (Preserving

Inferior Border)

Hypoaesthesia was
found in 81.9% of
patients at initial

evaluation.[8]

Hypoaesthesia
decreased to 45.8% at
six months and 12.5%
at the last

examination.[8]

A study of 72 patients
who underwent a
modified BSSO that
preserves the inferior
border of the

mandible.[8]
Table 2: Operative Time and Intraoperative Complications
Average . Other
] Incidence of "Bad .
BSSO Technique Osteotomy Splits™ Intraoperative
its
Duration i Observations

Traditional (High
Medial Cut)

27.21 minutes[5]

Reported to occur in
3% to 23% of cases in

the literature.[9]

Modified (Low Medial
Cut - Posnick)

20.30 minutes[5]

Decreased incidence
of bad split compared
to the traditional
BSSO.[5]

Allowed for better
visualization of the
inferior alveolar nerve
with decreased medial

dissection.[5]

Modified (with Lower

Border Osteotomy)

The split time was
statistically shorter

than the conventional

Not explicitly
quantified, but the
modification is

suggested to make

group.[6] the split procedure
easier.[6]
Table 3: Postoperative Stability and Relapse
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BSSO Technique

Relapse Rates

Notes

Traditional BSSO

Relapse rates have been
reported to range from 6% to
80% when wire osteosynthesis
was used.[10] With rigid
fixation, relapse is less of a
concern.[11] Up to 50% of
patients may experience more
than two millimeters of post-
operative change following a

mandibular setback.[12]

Relapse can be influenced by
factors such as the magnitude
of the movement, the method
of fixation, and muscle pull.[11]
[12]

Modified BSSO

Specific comparative data on
relapse rates for many
modifications are limited.
However, modifications are
generally designed to improve
bone segment contact and

stability.

The use of bone grafts or a
modified BSSO technique in
large mandibular
advancements significantly
decreases the risk of persisting
mandibular inferior border
defects.[13]

Experimental Protocols

A common methodology for comparing the clinical outcomes of different BSSO techniques

involves a prospective, randomized clinical trial. Below is a generalized experimental protocol

for assessing neurosensory disturbance.

Protocol: Assessment of Neurosensory Disturbance

o Patient Selection: Patients indicated for orthognathic surgery involving a BSSO are recruited.

Exclusion criteria include pre-existing neurosensory deficits, systemic conditions affecting

nerve function, and a history of facial trauma.[7]

e Randomization: Patients are randomly assigned to either the traditional BSSO group or a

modified BSSO group.

o Preoperative Assessment: A baseline neurosensory evaluation is performed. This typically

includes:
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o Subijective testing: A questionnaire where patients report any numbness or altered
sensation in the distribution of the inferior alveolar nerve.

o Objective testing:

Light touch detection: Using cotton swabs.
» Sharp pain perception: Using a pinprick test.

» Two-point discrimination: Using a caliper to determine the smallest distance at which
two points can be distinguished.

» Tactile sensitivity: Using Semmes-Weinstein monofilaments to quantify the level of
sensory perception.[4][7]

» Surgical Intervention: The assigned BSSO technique is performed by experienced surgeons.
Key intraoperative variables such as surgical time and any complications (e.g., nerve
exposure, bad splits) are recorded.

o Postoperative Follow-up: Neurosensory assessments are repeated at standardized intervals,
such as 1 week, 1 month, 3 months, 6 months, and 1 year postoperatively.[4]

o Data Analysis: Statistical analysis is performed to compare the incidence and recovery of
neurosensory disturbance between the two groups.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a clinical study comparing traditional and
modified BSSO techniques.
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Caption: Workflow of a comparative clinical trial for BSSO techniques.
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Conclusion

Modified BSSO techniques, such as the short lingual split and the low medial cut, demonstrate
advantages over the traditional approach in terms of reduced operative time and faster
neurosensory recovery.[5][7] Modifications that include a lower border osteotomy may also
facilitate an easier splitting process.[6] While long-term stability is generally good with modern
rigid fixation techniques for all BSSO variants, certain modifications may offer improved bone-
to-bone contact, which is particularly beneficial in large mandibular advancements.[13] The
choice of technique should be tailored to the individual patient's anatomy and the surgeon's
experience, with a clear understanding of the potential benefits and risks associated with each
approach.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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